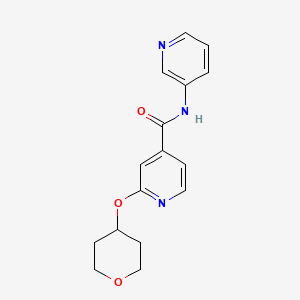

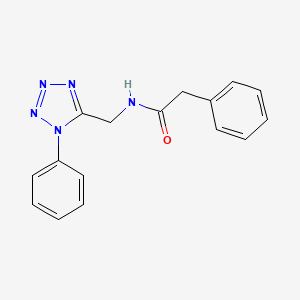

![molecular formula C14H12N4O3S B2355925 N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428363-98-7](/img/structure/B2355925.png)

N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several notable functional groups, including a furan ring, a thiazole ring, and a pyrazolo[5,1-b][1,3]oxazine ring. Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but its five-membered ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom . Pyrazolo[5,1-b][1,3]oxazine is a more complex ring system that contains nitrogen and oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be characterized by the presence of the heterocyclic rings mentioned above, connected in a specific arrangement. The exact structure would determine many of the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Factors like the compound’s polarity, its ability to form hydrogen bonds, and the presence of aromatic rings could all affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Heterocyclic Derivatives : The compound has been involved in the synthesis of various heterocyclic derivatives. For example, it has been used as a precursor in the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These processes involve cyclization reactions under acidic and basic conditions to afford diverse derivatives, showcasing the compound's versatility in synthetic organic chemistry (El-Essawy & Rady, 2011).

Antimicrobial and Anticancer Activities : Research on derivatives of the compound has shown promising antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives, obtained from reactions involving similar compounds, exhibited high cytotoxicity against certain cancer cell lines, indicating potential applications in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Anti-avian Influenza Virus Activity : Heterocyclic compounds based on derivatives have shown promising activity against the avian influenza virus H5N1. This suggests potential for developing new antiviral agents from these compounds, highlighting their significance in medicinal chemistry and pharmaceutical research (Flefel et al., 2012).

Potential Applications

Electron Transport Inhibitors : Pyrazole derivatives, including those related to the compound , have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. This application is crucial for the development of new herbicides, demonstrating the compound's relevance in agricultural chemistry (Vicentini et al., 2005).

Antimicrobial Activity : The synthesized derivatives have exhibited significant antimicrobial activity against a range of microorganisms. This broad spectrum of activity underlines the importance of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Cakmak et al., 2022).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents present on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows for various types of interactions with target proteins, including hydrogen bonding and π-π stacking interactions.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis and properties, as well as investigation into potential applications. For example, many heterocyclic compounds are important in the pharmaceutical industry, so this compound could be studied as a potential therapeutic agent .

Eigenschaften

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-13(9-7-12-18(17-9)4-2-6-21-12)16-14-15-10(8-22-14)11-3-1-5-20-11/h1,3,5,7-8H,2,4,6H2,(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQAAZRJVKFTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)

![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)